2,3,4,6-Tetrafluorobenzotrifluoride

Description

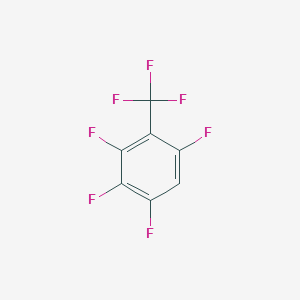

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetrafluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF7/c8-2-1-3(9)5(10)6(11)4(2)7(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCAZKMXLKWUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382143 | |

| Record name | 3h-heptafluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5360-82-7 | |

| Record name | 1,2,3,5-Tetrafluoro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5360-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3h-heptafluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Polysubstituted Fluorinated Scaffolds

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4,6-Tetrafluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, fluorinated organic compounds have established an indispensable role. The strategic incorporation of fluorine atoms into molecular frameworks can profoundly modulate key physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] The benzotrifluoride moiety, in particular, is a privileged scaffold, and its polyfluorinated derivatives are of significant interest as versatile building blocks for novel pharmaceuticals and agrochemicals.[4][5]

This guide provides a comprehensive technical overview of the synthesis and structural elucidation of this compound, a highly fluorinated aromatic compound. As a Senior Application Scientist, the narrative herein is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to apply these principles to their own work. We will explore a field-proven synthetic strategy, detail the suite of analytical techniques required for unambiguous characterization, and contextualize the compound's utility.

Part 1: Synthesis of this compound

The synthesis of highly fluorinated aromatic compounds often presents challenges, as common substitution reactions can become inoperative with increasing fluorine substitution.[6] A robust and effective strategy for preparing this compound is through the selective reductive dehalogenation of a chlorinated precursor. This approach leverages the differential reactivity of C-Cl versus C-F bonds under specific catalytic hydrogenation conditions.

Chosen Synthetic Route: Catalytic Hydrogenation of 3-Chloro-2,4,5,6-tetrafluorobenzotrifluoride

The most direct reported method involves the hydrogenation of 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride.[7][8] This process selectively removes the chlorine atom while leaving the more stable carbon-fluorine bonds and the trifluoromethyl group intact.

Causality Behind Experimental Choices:

-

Precursor Selection: 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride is an ideal starting material. The chlorine atom is more susceptible to catalytic hydrogenolysis than the aromatic fluorine atoms. While chlorine atoms in the meta-position relative to the CF₃ group can be difficult to replace via nucleophilic substitution, they are readily cleaved by catalytic hydrogenation.[8]

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for hydrogenation and dehalogenation reactions. It provides a high surface area for the reaction to occur efficiently.

-

Solvent & HCl Acceptor: The reaction is typically performed in a solvent like glacial acetic acid. An essential component is a hydrogen chloride (HCl) acceptor, such as sodium acetate.[7][8] As the C-Cl bond is cleaved and replaced by a C-H bond, HCl is formed as a byproduct. The base (sodium acetate) neutralizes the acid, preventing potential side reactions and catalyst deactivation.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

-

Reactor Charging: In a suitable hydrogenation reactor, combine 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride (1.0 eq), sodium acetate (1.05 eq), and a suitable catalyst such as 5% palladium on carbon (5 mol%).[7]

-

Solvent Addition: Add glacial acetic acid as the solvent to the mixture.

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen (e.g., to 50 psi) and heat to approximately 50°C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of glacial acetic acid or the extraction solvent.

-

Extraction: Carefully pour the filtrate into a separatory funnel containing water. Extract the aqueous phase multiple times with an organic solvent such as diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with a saturated sodium bicarbonate solution to remove residual acetic acid, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Part 2: Characterization and Structural Elucidation

Unambiguous characterization is critical to verify the structure and purity of the final product. A multi-technique approach combining NMR spectroscopy, mass spectrometry, and infrared spectroscopy is essential.

Experimental Workflow: Characterization

Caption: Analytical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.[9]

-

¹H NMR: The spectrum is expected to be simple, showing a single resonance for the lone aromatic proton (H-5). This signal will appear as a complex multiplet due to coupling with the adjacent fluorine atoms (F-4 and F-6).

-

¹⁹F NMR: This is crucial for confirming the fluorine substitution pattern. Three distinct signals are expected:

-

One signal for the -CF₃ group, typically appearing around -63 ppm (relative to CFCl₃).[10]

-

Three signals for the aromatic fluorine atoms, with complex splitting patterns due to F-F and F-H coupling. The chemical shifts will be influenced by their position relative to the -CF₃ group.

-

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show complex splitting patterns due to one-bond and multi-bond C-F couplings.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.[11][12]

-

Electron Ionization (EI-MS): This technique is suitable for volatile compounds.

-

Molecular Ion (M⁺): The spectrum should show a strong molecular ion peak corresponding to the exact mass of C₇HF₇.

-

Fragmentation Pattern: Characteristic fragmentation will involve the loss of a fluorine atom ([M-F]⁺) or the trifluoromethyl group ([M-CF₃]⁺), leading to prominent fragment ions. These patterns are distinctive for fluorinated aromatic compounds.[11]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[13][14]

-

C-F Stretching: Strong absorption bands are expected in the 1100-1400 cm⁻¹ region, characteristic of carbon-fluorine bonds.

-

Aromatic C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ region correspond to the aromatic ring stretching vibrations.[15]

-

Aromatic C-H Stretching: A weak to medium absorption is expected just above 3000 cm⁻¹, characteristic of an aromatic C-H bond.[15]

Part 3: Data Summary

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇HF₇ | N/A |

| Molecular Weight | 218.07 g/mol | N/A |

| Appearance | Colorless Liquid (Predicted) | N/A |

(Note: Specific experimental data for this isomer is not widely published; properties are based on the molecular formula and data for similar compounds like 2,3,5,6-Tetrafluorobenzotrifluoride).[16][17]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Observation |

| ¹H NMR | δ (H-5) | ~7.0-7.5 ppm (complex multiplet) |

| ¹⁹F NMR | δ (-CF₃) | ~ -63 ppm (s) |

| δ (Ar-F) | 3 distinct multiplets in the aromatic region | |

| MS (EI) | Molecular Ion [M]⁺ | m/z 218 |

| Key Fragment | m/z 199 ([M-F]⁺) | |

| Key Fragment | m/z 149 ([M-CF₃]⁺) | |

| IR | C-F Stretch | 1100-1400 cm⁻¹ (Strong) |

| Ar C=C Stretch | 1400-1600 cm⁻¹ (Medium) | |

| Ar C-H Stretch | >3000 cm⁻¹ (Weak-Medium) |

Conclusion and Outlook

This guide has detailed a robust and logical pathway for the synthesis and comprehensive characterization of this compound. The catalytic hydrogenation of its chlorinated precursor provides an efficient route, and a combination of NMR, MS, and IR spectroscopy allows for its unequivocal structural verification.

As a valuable synthetic intermediate, this compound offers drug development professionals a unique scaffold for creating next-generation therapeutics. The dense fluorination pattern provides a powerful tool to fine-tune molecular properties, enhance metabolic stability, and explore novel chemical space, underscoring the continued importance of organofluorine chemistry in scientific innovation.[2][18]

References

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2,4,6-Trifluorobenzotrifluoride|CAS 122030-04-0 [benchchem.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. prepchem.com [prepchem.com]

- 8. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides - Google Patents [patents.google.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. colorado.edu [colorado.edu]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. 2,3,5,6-Tetrafluorobenzotrifluoride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 17. B24592.06 [thermofisher.com]

- 18. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2,3,4,6-Tetrafluorobenzotrifluoride

An In-depth Technical Guide to 2,3,4,6-Tetrafluorobenzotrifluoride for Researchers and Drug Development Professionals

Introduction

This compound is a highly fluorinated aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and a trifluoromethyl group onto the benzene ring imparts unique electronic properties, enhanced metabolic stability, and modulated lipophilicity to molecules.[1][2][3] These characteristics make it a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the , its synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Molecular and Structural Data

The structural arrangement of fluorine and trifluoromethyl substituents on the benzene ring is fundamental to the compound's reactivity and physical properties.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1,2,3,5-Tetrafluoro-4-(trifluoromethyl)benzene |

| Molecular Formula | C₇HF₇ |

| Molecular Weight | 216.07 g/mol [4] |

| CAS Number | Not explicitly found for this isomer, related isomer 2,3,5,6-Tetrafluorobenzotrifluoride is 651-80-9[5] |

| InChI Key | (Not available) |

| SMILES | FC1=C(C(F)(F)F)C(F)=C(F)C=C1F |

Physical Properties

The physical characteristics of this compound are tabulated below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 113 - 115 °C | [4] |

| Density | 1.54 g/cm³ | [4] |

| Solubility in Water | Insoluble | [4] |

| Solubility in Organic Solvents | Soluble in many organic solvents | [4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the strong electron-withdrawing effects of the four fluorine atoms and the trifluoromethyl group. This substitution pattern creates a highly electron-deficient aromatic ring.[2]

-

Stability : The compound is stable under normal conditions.[4] The strong carbon-fluorine bonds contribute to its overall stability.[1]

-

Reactivity : The electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic aromatic substitution. Conversely, it is activated towards nucleophilic aromatic substitution, where a nucleophile can replace one of the fluorine atoms on the ring. The positions of the fluorine atoms can direct the regiochemistry of such reactions, making it a versatile intermediate for creating diverse substituted benzenes.[1]

Role in Drug Discovery and Development

The incorporation of fluorinated motifs is a well-established strategy in modern drug design to enhance the pharmacological profile of drug candidates.[6]

-

Metabolic Stability : The trifluoromethyl group and C-F bonds are resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[3][6] Replacing a metabolically vulnerable site, such as a methyl or hydrogen group, with a trifluoromethyl group can increase a drug's half-life and bioavailability.[6]

-

Lipophilicity and Bioavailability : The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[6] This modulation of lipophilicity is a critical parameter in optimizing the pharmacokinetic properties of a drug.[1][6]

-

Binding Affinity : The unique electronic properties of fluorine can lead to enhanced binding interactions with target proteins. Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially increasing the potency and selectivity of a drug.[3]

The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as methyl, ethyl, or even chlorine, allowing for the fine-tuning of a molecule's steric and electronic properties to improve its drug-like characteristics.[6]

Synthesis Protocol

A known method for the synthesis of this compound involves the catalytic hydrogenation of 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride.[7]

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

-

Reactant Preparation : In a suitable reaction vessel, combine 252.5 g (1 mol) of 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride with 86 g (1.05 mol) of sodium acetate.[7]

-

Solvent Addition : Add 1000 ml of glacial acetic acid to the mixture.[7]

-

Catalytic Hydrogenation : The specifics of the catalyst and reaction conditions (temperature, pressure) for this particular transformation would follow standard procedures for hydrogenolysis of an aryl chloride.

-

Work-up and Isolation : After the reaction is complete, the product, this compound, is isolated from the reaction mixture through standard organic chemistry techniques such as extraction and distillation.

Note: This is a generalized protocol based on the provided reference. Researchers should consult the original literature and perform appropriate risk assessments before conducting any experiment.

Safety and Handling

This compound is classified as a flammable liquid and vapor and requires careful handling in a well-ventilated area, away from heat and ignition sources.[4]

Table 3: Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H225 | Highly Flammable liquid and vapor |

| Hazard | H315 | Causes skin irritation |

| Hazard | H319 | Causes serious eye irritation |

| Hazard | H335 | May cause respiratory irritation |

| Precautionary | P210 | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Remove/Take off Immediately all contaminated clothing. Rinse SKIN with water/shower. |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Precautionary | P405 | Store locked up. |

Data for a closely related isomer, 2,4,6-Trifluorobenzotrifluoride, is used as a proxy for hazard information.[8][9]

-

Handling : Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] All manipulations should be performed in a chemical fume hood to avoid inhalation of vapors. Use non-sparking tools and take precautionary measures against static discharge.[9][12]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][8] Keep away from oxidizing agents and sources of ignition.[12]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][10]

Conclusion

This compound stands out as a key intermediate in synthetic organic chemistry with significant implications for drug discovery and materials science. Its unique combination of physical stability and chemical reactivity, stemming from its polyfluorinated structure, allows for the strategic design of complex molecules with enhanced properties. A thorough understanding of its characteristics, handling requirements, and synthetic utility is essential for scientists leveraging this versatile building block to develop the next generation of pharmaceuticals and advanced materials.

References

- 1. 2,4,6-Trifluorobenzotrifluoride|CAS 122030-04-0 [benchchem.com]

- 2. 2,3,5,6-Tetrafluorobenzotrifluoride (651-80-9) for sale [vulcanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Supplier China | Properties, Uses, Safety, SDS & Price [boulingchem.com]

- 5. B24592.14 [thermofisher.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. 2,4,6-TRIFLUOROBENZOTRIFLUORIDE | 122030-04-0 [amp.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Profile of 2,3,4,6-Tetrafluorobenzotrifluoride: An In-depth Technical Guide

Introduction

2,3,4,6-Tetrafluorobenzotrifluoride is a highly fluorinated aromatic compound with potential applications as a versatile building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. The unique substitution pattern of four fluorine atoms and a trifluoromethyl group on the benzene ring is expected to impart distinct electronic properties, metabolic stability, and lipophilicity to target molecules. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound.

Molecular Structure and Predicted Spectroscopic Correlations

The structural arrangement of the substituents in this compound is key to understanding its spectroscopic behavior. The following diagram illustrates the molecule and the anticipated correlations for NMR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive information about its structure. The predicted chemical shifts are based on the analysis of related fluorinated aromatic compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the aromatic proton at C5.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constants (J) in Hz | Assignment |

| 7.0 - 7.5 | dddd | JH-F(4) ≈ 8-10, JH-F(6) ≈ 6-8, JH-F(3) ≈ 2-3, JH-F(2) < 1 | H-5 |

Rationale: The single proton at the 5-position will be coupled to the four fluorine atoms on the aromatic ring. The largest couplings are expected to be the three-bond ortho coupling to F-4 and F-6, followed by the four-bond meta coupling to F-3, and a smaller five-bond para coupling to F-2. The trifluoromethyl group is not expected to show significant coupling to H-5.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom. The chemical shifts and C-F coupling constants are predicted based on the effects of fluorine and trifluoromethyl substituents on the benzene ring.[1]

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz | Assignment |

| 115 - 125 | q | ¹JC-F ≈ 270-280 | -CF₃ |

| 110 - 120 | d | ¹JC-H ≈ 160-170 | C-5 |

| 140 - 150 | m | - | C-1 |

| 145 - 155 | ddd | ¹JC-F ≈ 240-250 | C-2 |

| 140 - 150 | ddd | ¹JC-F ≈ 240-250 | C-3 |

| 145 - 155 | ddd | ¹JC-F ≈ 240-250 | C-4 |

| 140 - 150 | ddd | ¹JC-F ≈ 240-250 | C-6 |

Rationale: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants and will be significantly deshielded. The protonated carbon, C-5, will show a characteristic one-bond C-H coupling. The remaining quaternary carbons will appear as complex multiplets due to coupling with multiple fluorine atoms.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[2] We predict five distinct fluorine environments.

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz | Assignment |

| -60 to -65 | s | - | -CF₃ |

| -130 to -140 | m | - | F-2 |

| -140 to -150 | m | - | F-3 |

| -135 to -145 | m | - | F-4 |

| -150 to -160 | m | - | F-6 |

Rationale: The trifluoromethyl group typically appears as a singlet in the range of -60 to -65 ppm.[3] The four aromatic fluorine atoms will each give a distinct signal, appearing as complex multiplets due to F-F and F-H couplings. The chemical shifts are influenced by the electronic effects of the surrounding substituents.

Experimental Protocol for NMR Spectroscopy

References

Navigating the Synthesis and Application of 2,3,4,6-Tetrafluorobenzotrifluoride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a foundational overview of 2,3,4,6-tetrafluorobenzotrifluoride (CAS No. 5360-82-7), a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. While this molecule is commercially available, detailed public-domain information regarding its synthesis, specific reactivity, and applications is limited. This guide consolidates the available information and provides a general context for its use based on the principles of organofluorine chemistry.

Commercial Availability and Supplier Information

This compound is available from several specialized chemical suppliers. Researchers interested in obtaining this compound can source it from the following vendors, among others. It is recommended to request a certificate of analysis to confirm purity and specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| --INVALID-LINK--[1] | 5360-82-7 | C₇HF₇ | 218.07 |

| --INVALID-LINK--[2] | 5360-82-7 | C₇HF₇ | 218.07 |

| --INVALID-LINK--[3] | 5360-82-7 | C₇HF₇ | 218.07 |

| --INVALID-LINK--[4] | 5360-82-7 | C₇HF₇ | 218.07 |

| --INVALID-LINK--[5] | 5360-82-7 | C₇HF₇ | 218.07 |

| --INVALID-LINK--[6] | 5360-82-7 | C₇HF₇ | 218.07 |

| --INVALID-LINK--[7] | 5360-82-7 | C₇HF₇ | 218.07 |

Synthesis of this compound

A generalized workflow for such a transformation is depicted below. The precise conditions, including the choice of catalyst, solvent, and reaction parameters, would require empirical optimization.

References

An In-Depth Technical Guide to 2,3,4,6-Tetrafluorobenzotrifluoride for Advanced Scientific Applications

This technical guide provides a comprehensive overview of 2,3,4,6-Tetrafluorobenzotrifluoride, a fluorinated aromatic compound with significant potential in specialized chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of polyfluorinated molecules. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights based on the well-established principles of fluorine chemistry and the known characteristics of related isomers.

Chemical Identity and Physicochemical Properties

This compound, systematically named 1,2,3,5-tetrafluoro-4-(trifluoromethyl)benzene , is a highly fluorinated derivative of toluene. Its structure features a benzene ring substituted with four fluorine atoms and a trifluoromethyl group, which impart significant alterations to its chemical and physical properties compared to its non-fluorinated counterparts. The probable Chemical Abstracts Service (CAS) number for this compound is 5360-82-7 [1].

The strategic placement of fluorine atoms and the potent electron-withdrawing trifluoromethyl group create a unique electronic and steric environment, making it a valuable building block in synthetic chemistry.

Table 1: Physicochemical Properties of this compound and a Related Isomer

| Property | This compound | 2,3,5,6-Tetrafluorobenzotrifluoride (for comparison) | Source(s) |

| CAS Number | 5360-82-7 | 651-80-9 | [1][2] |

| IUPAC Name | 1,2,3,5-tetrafluoro-4-(trifluoromethyl)benzene | 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene | [2][3] |

| Molecular Formula | C₇HF₇ | C₇HF₇ | [2] |

| Molar Mass | 218.07 g/mol | 218.07 g/mol | [2] |

| Appearance | Colorless liquid (inferred) | Clear, colorless liquid | [3] |

| Boiling Point | Data not available | 111-112 °C | [2] |

| Density | Data not available | 1.601 g/mL at 25 °C | [2] |

| Refractive Index | Data not available | 1.3770-1.3810 at 20 °C | [3] |

Synthesis of Polyfluorinated Benzotrifluorides: A Plausible Pathway

A potential synthetic pathway could start from a readily available chlorinated or partially fluorinated benzotrifluoride derivative, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the remaining fluorine atoms. The trifluoromethyl group is generally robust and stable under a variety of reaction conditions.

Below is a generalized workflow for the synthesis of a polyfluorinated benzotrifluoride, illustrating the key steps that could be adapted for the synthesis of the target molecule.

Caption: A generalized workflow for the synthesis of polyfluorinated benzotrifluorides.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles. The unique properties of fluorine can improve metabolic stability, binding affinity, and membrane permeability[4][5][6][7][8]. Although specific examples of drugs containing the this compound moiety are not documented, its structural features suggest significant potential as a building block in medicinal chemistry.

The tetrafluorinated benzene ring can confer enhanced metabolic stability by blocking sites of oxidative metabolism[4]. The high strength of the carbon-fluorine bond makes it resistant to cleavage, thereby increasing the in vivo half-life of a drug molecule.

The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly impact a molecule's lipophilicity and electronic properties[7]. Its strong electron-withdrawing nature can influence the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.

Potential Therapeutic Areas for Application:

-

Oncology: The metabolic stability imparted by the fluorinated scaffold could be advantageous in the design of kinase inhibitors and other anti-cancer agents.

-

Neuroscience: The lipophilicity of the molecule could be tuned to facilitate penetration of the blood-brain barrier for the development of drugs targeting the central nervous system.

-

Infectious Diseases: The unique electronic properties of the compound could be exploited to design novel inhibitors of microbial enzymes.

Caption: The logic behind utilizing this compound in drug discovery.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for advanced chemical synthesis. Its highly fluorinated structure suggests properties that are highly sought after in the fields of drug discovery and materials science, including enhanced metabolic stability and unique electronic characteristics. While the scarcity of specific experimental data necessitates a cautious and inferred approach to its application, the principles of fluorine chemistry and the properties of its isomers provide a strong foundation for its future investigation and utilization. Researchers working with this compound are encouraged to conduct thorough characterization and safety assessments prior to its use in their synthetic endeavors.

References

- 1. 1,2,3,5-TETRAFLUORO-4-TRIFLUOROMETHYL-BENZENE | 5360-82-7 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. B24592.06 [thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,4,6-Trifluorobenzaldehyde | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Reactivity Studies of 2,3,4,6-Tetrafluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial reactivity studies of 2,3,4,6-tetrafluorobenzotrifluoride, a highly fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. As a senior application scientist, this document synthesizes foundational chemical principles with actionable experimental protocols, offering a robust framework for researchers exploring the utility of this versatile molecule.

Introduction: The Promise of Polyfluorinated Scaffolds

The introduction of fluorine and trifluoromethyl groups into organic molecules can dramatically alter their physicochemical and biological properties.[1] Increased metabolic stability, enhanced binding affinity, and modified lipophilicity are just a few of the advantageous characteristics that make fluorinated compounds highly sought after in drug discovery.[2] this compound, with its unique substitution pattern, presents a rich canvas for synthetic exploration. The electron-withdrawing nature of the four fluorine atoms and the potent trifluoromethyl group renders the aromatic ring highly electron-deficient, predisposing it to specific modes of reactivity.[1]

This guide will elucidate the expected reactivity of this compound, with a primary focus on nucleophilic aromatic substitution (SNAr). We will explore the theoretical underpinnings of its reactivity, provide detailed experimental protocols for initial studies, and discuss the analytical techniques essential for characterizing the resulting products.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of the starting material is paramount for any reactivity study.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,4,6-Trifluorobenzotrifluoride | 3-Fluorobenzotrifluoride |

| CAS Number | 2003-64-7 | 122030-04-0 | 401-80-9 |

| Molecular Formula | C₇HF₇ | C₇H₂F₆ | C₇H₄F₄ |

| Molecular Weight | 218.06 g/mol | 200.08 g/mol | 164.09 g/mol |

| Boiling Point | Not readily available | 105-107 °C | 101-102 °C[3] |

| Density | Not readily available | 1.475 g/mL at 25 °C | 1.302 g/mL at 25 °C[3] |

| Refractive Index | Not readily available | 1.384-1.386 | n20/D 1.4 (lit.)[3] |

Spectroscopic Characterization

While specific, experimentally-derived spectra for this compound are not widely published, we can predict the key features based on the analysis of structurally similar compounds.

-

1H NMR: A single resonance is expected for the lone aromatic proton, likely appearing as a complex multiplet due to coupling with the adjacent fluorine atoms.

-

13C NMR: The spectrum will show seven distinct carbon signals. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The other aromatic carbons will exhibit complex splitting patterns due to one-bond and multi-bond carbon-fluorine couplings.

-

19F NMR: This is the most informative NMR technique for this compound. Four distinct signals are anticipated for the aromatic fluorine atoms, and one signal for the trifluoromethyl group. The chemical shifts and coupling constants will be characteristic of their positions on the ring.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C-F stretching vibrations in the 1100-1400 cm-1 region. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) at m/z 218. Fragmentation will likely involve the loss of fluorine atoms and the trifluoromethyl group.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr).[1] This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex intermediate.

Regioselectivity: The Directing Effect of the Trifluoromethyl Group

In polyfluorinated aromatic systems containing a trifluoromethyl group, the regioselectivity of nucleophilic attack is a critical consideration. The powerful electron-withdrawing trifluoromethyl group strongly activates the para position towards nucleophilic attack.[1] This is due to the effective delocalization of the negative charge in the Meisenheimer intermediate onto the trifluoromethyl group through resonance.

Therefore, for this compound, nucleophilic attack is predicted to occur predominantly at the C-6 position, leading to the displacement of the fluoride ion at this position.

Caption: Predicted SNAr reaction pathway for this compound.

Experimental Protocols for Initial Reactivity Screening

The following protocols provide a starting point for investigating the SNAr reactivity of this compound with common nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn, including safety glasses, lab coat, and chemical-resistant gloves.

General Considerations

-

Solvents: Anhydrous polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically used to facilitate SNAr reactions.

-

Bases: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often required to deprotonate the nucleophile or neutralize any acidic byproducts.

-

Temperature: Reactions may proceed at room temperature, but heating is often necessary to achieve a reasonable reaction rate.

-

Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Reaction with an Oxygen Nucleophile (e.g., Phenol)

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

-

Add anhydrous DMF to dissolve the solids.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature or heat to 60-80 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with a Nitrogen Nucleophile (e.g., a Secondary Amine)

-

In a sealed tube, dissolve this compound (1.0 equivalent) in DMSO.

-

Add the secondary amine (e.g., morpholine or piperidine, 1.5 equivalents) to the solution.

-

Add potassium carbonate (2.0 equivalents).

-

Seal the tube and heat the reaction mixture to 80-100 °C.

-

Monitor the reaction by GC-MS.

-

After the reaction is complete, cool to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by flash chromatography.

Protocol 3: Reaction with a Sulfur Nucleophile (e.g., a Thiol)

-

To a solution of the thiol (1.1 equivalents) in anhydrous THF at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

References

- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Fluorobenzotrifluoride 99 401-80-9 [sigmaaldrich.com]

- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Imperative of Fluorination in Modern Chemistry

An In-depth Technical Guide to the Synthesis of Fluorinated Benzotrifluorides

The incorporation of fluorine into organic scaffolds is a cornerstone of modern molecular design, profoundly influencing the pharmacokinetic and physicochemical properties of active compounds.[1][2] The benzotrifluoride motif and its fluorinated derivatives are particularly prized in the pharmaceutical and agrochemical industries for their ability to enhance metabolic stability, binding affinity, and lipophilicity.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic landscape for creating these valuable molecules, moving from foundational industrial processes to the cutting-edge of catalytic and late-stage functionalization. We will delve into the causality behind methodological choices, offering field-proven insights to navigate the unique challenges of organofluorine chemistry.

Foundational Pathways: Building the Benzotrifluoride Core

The classical and most industrially prevalent method for synthesizing benzotrifluorides involves a halogen exchange (Halex) reaction, building upon the seminal work of Frédéric Swarts.

The Swarts Reaction and Its Industrial Progeny

The Swarts reaction traditionally involves the treatment of benzotrichlorides with inorganic fluorides, most notably antimony trifluoride (SbF₃) often activated by antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF).[3][5][6]

-

Causality: The thermodynamic driving force for this reaction is the formation of stronger, more stable metal-chlorine bonds at the expense of weaker metal-fluorine bonds. The reaction effectively swaps the three chlorine atoms of a -CCl₃ group for fluorine atoms.

-

Industrial Adaptation: Modern industrial processes have largely replaced antimony reagents with anhydrous HF due to cost and environmental concerns.[3] These reactions are typically performed in the gas phase over a solid catalyst, such as aluminum fluoride or chromium oxyfluoride, or in the liquid phase under high pressure.[7][8][9][10]

Key Transformation: Trichloromethyl to Trifluoromethyl Group

Caption: The fundamental Swarts fluorination of a benzotrichloride.

Aromatic Halogen Exchange (Halex)

For synthesizing benzotrifluorides that are already fluorinated on the aromatic ring, a common strategy involves nucleophilic aromatic substitution (SNAr) on a chlorinated benzotrifluoride precursor.[11]

-

Mechanism & Rationale: This reaction relies on the activation of the aromatic ring by the strongly electron-withdrawing trifluoromethyl group, which stabilizes the negative charge of the Meisenheimer complex intermediate. Chlorine atoms in the ortho and para positions are readily displaced by nucleophilic fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF).[11] However, displacing chlorine from the meta position is significantly more challenging due to less effective charge stabilization.[11]

-

Expertise in Practice: The efficacy of the Halex reaction is critically dependent on the solvent. High-boiling, polar aprotic solvents like DMSO, DMF, or sulfolane are required to both solubilize the fluoride salt and promote the SNAr mechanism. Phase-transfer catalysts are often employed to enhance the reactivity of the fluoride anion.[12]

Modern Strategies: Precision and Late-Stage Functionalization

Recent decades have seen a paradigm shift towards catalytic methods that offer greater precision, milder conditions, and the ability to introduce fluorine at later stages of a synthesis—a critical advantage in drug discovery.[2][13]

Direct C-H Functionalization: An Atom-Economic Approach

Directly converting a C-H bond on a benzotrifluoride scaffold to a C-F bond is a highly desirable transformation as it obviates the need for pre-functionalized substrates.

2.1.1 Palladium-Catalyzed Electrophilic Fluorination

A significant breakthrough has been the development of palladium-catalyzed methods for the direct electrophilic C-H fluorination of arenes, including benzotrifluoride derivatives.[13][14]

-

Mechanistic Insight: These reactions do not follow a classical electrophilic aromatic substitution pathway. Instead, they operate through a unique catalytic cycle where a high-valent Pd(IV)-Fluoride intermediate is generated. This powerful electrophilic fluorinating species can then functionalize a broad range of arenes that are unreactive toward conventional electrophilic fluorinating reagents.[13][14] The choice of ligand is crucial for stabilizing the high-valent palladium center and facilitating the key C-F bond-forming reductive elimination step.

Caption: Catalytic cycle for Pd-catalyzed electrophilic C-H fluorination.

2.1.2 Photoredox-Catalyzed Trifluoromethylation

An alternative route to polyfluorinated benzotrifluorides is the direct trifluoromethylation of a fluoroarene. Photoredox catalysis has emerged as a powerful platform for this transformation under exceptionally mild conditions.[15]

-

Causality and Mechanism: This process leverages the ability of a photocatalyst, such as Ru(phen)₃Cl₂, to convert a stable trifluoromethyl source (e.g., triflyl chloride, TfCl) into a highly reactive trifluoromethyl radical (•CF₃) upon excitation by visible light.[15] This radical then adds to the aromatic ring, and subsequent oxidation and deprotonation yield the trifluoromethylated product. The reaction's success at room temperature contrasts sharply with older radical methods that required high temperatures.[15]

Caption: Workflow for photoredox-catalyzed C-H trifluoromethylation.

The Power of Late-Stage Fluorination (LSF)

In drug development, the ability to introduce fluorine into a complex, fully elaborated molecule is invaluable. LSF allows for the rapid generation of fluorinated analogues of a lead compound without redesigning the entire synthetic route from scratch.[2][16] The catalytic methods described above, particularly those with broad functional group tolerance, are prime candidates for LSF.[13][14]

-

Field Insight: The challenge in LSF is achieving high chemo- and regioselectivity on a molecule with multiple potential reaction sites. Transition metal-catalyzed C-H functionalization is particularly powerful here, as the catalyst can often be directed to a specific C-H bond by coordinating to a nearby functional group, or it can exploit subtle electronic differences between C-H bonds.[4]

Comparative Analysis of Modern Methodologies

The choice of synthetic method depends on the desired substitution pattern, available starting materials, and required functional group tolerance.

| Methodology | Fluorine Source | Key Features & Causality | Typical Yields | Limitations |

| Pd-Catalyzed C-H Fluorination | Electrophilic (e.g., Selectfluor) | Mechanism: Pd(II)/Pd(IV) cycle. Rationale: Enables fluorination of electron-neutral or -rich arenes unreactive to classic SEAr.[13][14] | 50-80% | Catalyst cost, ligand sensitivity, potential for competing C-H functionalization. |

| Photoredox C-H Trifluoromethylation | Radical Precursor (e.g., TfCl, CF₃I) | Mechanism: Radical addition. Rationale: Extremely mild conditions (visible light, RT), high functional group tolerance.[15] | 70-95% | Requires a suitable photocatalyst; can have regioselectivity issues with complex substrates. |

| Cu-Mediated Nucleophilic Trifluoromethylation | Nucleophilic (e.g., CuCF₃ from Fluoroform) | Mechanism: Cross-coupling. Rationale: Utilizes inexpensive fluoroform as the ultimate CF₃ source; good for aryl halides/pseudohalides.[17] | 60-90% | Often requires pre-functionalized arenes (e.g., aryl iodides); can be sensitive to air and moisture. |

Key Experimental Protocols

Trustworthiness in reporting requires transparent and reproducible methodologies. The following protocols are representative of the classes of reactions discussed.

Protocol 1: Classical Halogen Exchange (SNAr) Fluorination

Objective: To synthesize 4-fluoro-1-(trifluoromethyl)benzene from 4-chloro-1-(trifluoromethyl)benzene.

-

Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add spray-dried potassium fluoride (1.5 eq) and anhydrous DMSO (5 mL per 1 mmol of substrate).

-

Reaction: Add 4-chloro-1-(trifluoromethyl)benzene (1.0 eq) to the slurry.

-

Heating: Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere. Monitor the reaction progress by GC-MS or TLC. Causality: High temperature is required to overcome the activation energy for SNAr and ensure sufficient solubility of KF.

-

Workup: After completion (typically 12-24 h), cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by distillation or column chromatography to yield the final product.

Protocol 2: Photoredox C-H Trifluoromethylation of an Anisole Derivative

Objective: To synthesize 1-methoxy-2-(trifluoromethyl)benzene via direct C-H functionalization, adapted from the work of Nagib & MacMillan.[15]

-

Preparation: In a nitrogen-filled glovebox, add anisole (1.0 eq), Ru(phen)₃Cl₂ (1 mol%), and triflyl chloride (TfCl, 1.5 eq) to an oven-dried vial containing a magnetic stir bar.

-

Solvent & Base: Add anhydrous acetonitrile (0.1 M) followed by diisopropylethylamine (DIPEA, 2.0 eq). Insight: An inorganic base like K₂CO₃ can also be effective and avoids potential side reactions with the amine.[15]

-

Reaction Setup: Seal the vial with a septum, remove from the glovebox, and place it approximately 5-10 cm from a 26 W compact fluorescent lamp.

-

Irradiation: Stir the reaction mixture vigorously at room temperature while irradiating. The reaction is typically complete within 12 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to afford the ortho-trifluoromethylated product with high regioselectivity. Causality: The selectivity for the C2 position is driven by the formation of the most stable conjugated radical intermediate after addition of the •CF₃ radical.[15]

Conclusion and Future Outlook

The synthesis of fluorinated benzotrifluorides has evolved from harsh, classical halogen exchange reactions to sophisticated catalytic C-H functionalization methods. The modern synthetic chemist's toolkit enables the construction of these vital motifs with unprecedented efficiency and precision. The future of this field lies in the development of even more selective, sustainable, and scalable catalytic systems. The pursuit of enantioselective fluorination and the use of cheaper, more abundant fluorine sources like fluoride salts for a wider range of transformations remain paramount goals, promising to further accelerate the discovery of next-generation pharmaceuticals and advanced materials.

References

- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 7. Buy Benzotrifluoride | 98-08-8 [smolecule.com]

- 8. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]

- 9. US3950445A - Process for the production of benzotrifluoride - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides - Google Patents [patents.google.com]

- 12. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 13. Late-Stage Fluorination [kofo.mpg.de]

- 14. Late-Stage Fluorination [kofo.mpg.de]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 17. his.pusan.ac.kr [his.pusan.ac.kr]

safety and handling guidelines for 2,3,4,6-Tetrafluorobenzotrifluoride

An In-Depth Technical Guide to the Safe Handling of 2,3,4,6-Tetrafluorobenzotrifluoride

Foreword: Understanding the Compound's Nature

This compound is a highly fluorinated aromatic compound. Its structure, which includes a benzene ring substituted with a trifluoromethyl group and four fluorine atoms, gives it unique electronic properties and stability. These characteristics make it a valuable intermediate in the synthesis of complex fluorinated molecules for pharmaceuticals and agrochemicals. However, the same features that make it useful also necessitate stringent safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in scientific principles to ensure the well-being of researchers and professionals.

Section 1: Physicochemical Properties and Associated Hazards

A foundational understanding of the physicochemical properties of this compound is essential for anticipating its behavior and associated hazards.

| Property | Value | Implication for Handling |

| Molecular Formula | C7HF7 | High fluorine content suggests potential for hazardous decomposition products (e.g., HF). |

| Molar Mass | 216.07 g/mol [1] | |

| Appearance | Colorless liquid[1] | Spills may be difficult to see. |

| Boiling Point | 113 - 115 °C[1] | Volatile enough to pose an inhalation risk, especially when heated. |

| Density | 1.54 g/cm³[1] | Vapors are heavier than air and may accumulate in low-lying areas. |

| Solubility in Water | Insoluble[1] | Do not use water as a primary cleanup agent for spills, as it may spread the chemical. |

| Stability | Stable under normal conditions[1] | While stable, it is incompatible with strong oxidizing agents, strong bases, and reducing agents.[2] |

Core Hazard Profile: This compound is classified as a flammable liquid and vapor.[1] Upon combustion, it can produce poisonous gases, including hydrogen fluoride (HF).[2]

Section 2: The Logic of Safe Handling and Storage

Safe handling is not merely a checklist of actions but a systematic approach to minimizing exposure and mitigating risks. The unique properties of fluorinated compounds guide these protocols.

Engineering Controls: The First Line of Defense

The primary objective is to contain the chemical and prevent its release into the work environment.

-

Fume Hoods: All manipulations of this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[3]

-

Ventilation: Ensure the laboratory is well-ventilated to disperse any fugitive emissions.[4]

-

Glove Boxes: For operations with a higher risk of aerosol generation or when handling highly sensitive materials, a glove box with an inert atmosphere is recommended.[3]

Personal Protective Equipment (PPE): A Necessary Barrier

When engineering controls cannot eliminate all risks, PPE is crucial. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5]

-

Hand Protection: The choice of gloves must be based on compatibility with this compound and any solvents used.[3] Consulting the glove manufacturer's compatibility chart is essential. Double-gloving is a recommended practice for enhanced protection.[3]

-

Body Protection: A lab coat is standard, but for tasks with a higher potential for splashes, a chemically resistant apron or suit is necessary.[4]

-

Respiratory Protection: In situations where engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges must be used.[5]

Caption: Figure 1: PPE Selection Workflow

Storage Protocols: Ensuring Stability and Preventing Reactions

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area.[1] The storage area should be a designated flammables area, away from heat, sparks, and open flames.[6]

-

Containers: Keep containers tightly sealed to prevent the escape of vapors.[1] Containers should be made of materials resistant to the chemical's corrosive nature, such as certain grades of stainless steel.[1]

-

Incompatibilities: Store away from incompatible materials, including strong oxidizing agents, strong bases, and reducing agents.[2][3]

-

Grounding: Metal containers used for transferring the liquid should be grounded and bonded to prevent static discharge, which could be an ignition source.[2][7]

Section 3: Standard Operating Procedures in Practice

Adherence to detailed Standard Operating Procedures (SOPs) is paramount for routine tasks.

Experimental Workflow: A Step-by-Step Approach

-

Preparation: Before starting any work, ensure that all necessary engineering controls are functioning correctly and that the appropriate PPE is readily available.[3]

-

Handling:

-

Post-Handling:

Section 4: Emergency Preparedness and Response

Despite all precautions, the potential for accidental exposure or release exists. A well-rehearsed emergency plan is crucial.

Spill Management

-

Small Spills:

-

Large Spills:

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove all contaminated clothing.[3] For exposure to compounds that can generate HF, it is critical to apply a 2.5% calcium gluconate gel to the affected area after flushing and seek immediate medical attention.[13][14]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]

-

Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen.[11] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[11] If the person is conscious, have them rinse their mouth with water and drink 2-4 cupfuls of milk or water.[11] Seek immediate medical attention.[11]

Caption: Figure 2: Emergency Response Flowchart

Section 5: Toxicological Insights

While specific toxicological data for this compound is limited, the toxicology of structurally related fluorinated aromatic compounds provides valuable insights. The primary hazards are associated with its irritant properties and the potential for the release of hydrogen fluoride, which is highly corrosive and toxic.[13] Exposure can cause severe irritation to the skin, eyes, and respiratory system.[9]

Conclusion: A Culture of Safety

The safe handling of this compound is not just a matter of following rules but of fostering a deep-seated culture of safety. This involves a thorough understanding of the chemical's properties, a commitment to rigorous handling protocols, and a constant state of preparedness for emergencies. By integrating these principles into every aspect of their work, researchers and drug development professionals can harness the synthetic potential of this compound while ensuring the highest standards of safety.

References

- 1. This compound Supplier China | Properties, Uses, Safety, SDS & Price [boulingchem.com]

- 2. nj.gov [nj.gov]

- 3. benchchem.com [benchchem.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. nj.gov [nj.gov]

- 13. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Synthetic Versatility of 2,3,4,6-Tetrafluorobenzotrifluoride: A Guide for Advanced Organic Synthesis

Introduction: Unlocking the Potential of a Unique Fluorinated Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties.[1][2][3] The highly fluorinated building block, 2,3,4,6-Tetrafluorobenzotrifluoride, presents itself as a valuable synthon for the introduction of the tetrafluorinated phenyl motif bearing a trifluoromethyl group. This electron-deficient aromatic ring is primed for a variety of chemical transformations, offering a gateway to a diverse array of complex molecules. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in key organic transformations.

The trifluoromethyl group, a powerful electron-withdrawing substituent, in concert with the four fluorine atoms on the aromatic ring, renders the molecule highly susceptible to nucleophilic attack. This pronounced electrophilicity is the cornerstone of its utility, primarily in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the carbon-fluorine bonds can be selectively activated for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for SNAr reactions.[4] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a fluoride leaving group to restore aromaticity.[5][6][7]

Regioselectivity

The regiochemical outcome of SNAr reactions on this compound is dictated by the electronic effects of the substituents. The trifluoromethyl group exerts a strong electron-withdrawing effect, primarily at the ortho and para positions. Consequently, nucleophilic attack is generally favored at the positions para to the CF3 group (C4) and, to a lesser extent, ortho (C2 and C6). The fluorine atom at the C4 position is the most activated and typically the first to be displaced by a nucleophile.

References

- 1. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]

- 2. communities.springernature.com [communities.springernature.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

Application Notes and Protocols for 2,3,4,6-Tetrafluorobenzotrifluoride in Pharmaceutical Development

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine and fluorinated moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The trifluoromethyl group (-CF3) is particularly influential, often enhancing metabolic stability, increasing lipophilicity, and improving target binding affinity.[1][2] 2,3,4,6-Tetrafluorobenzotrifluoride stands out as a valuable building block in this context. Its polyfluorinated aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr), providing a versatile scaffold for the synthesis of complex pharmaceutical intermediates. This document provides a detailed guide to the application of this compound in pharmaceutical development, including key protocols and mechanistic insights.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇HF₇ | Bouling Chemical Co., Ltd. |

| Molar Mass | 216.07 g/mol | Bouling Chemical Co., Ltd. |

| Appearance | Colorless liquid | Bouling Chemical Co., Ltd. |

| Boiling Point | 113 - 115 °C | Bouling Chemical Co., Ltd. |

| Density | 1.54 g/cm³ | Bouling Chemical Co., Ltd. |

| Solubility | Insoluble in water; Soluble in many organic solvents. | Bouling Chemical Co., Ltd. |

Core Principles of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is primarily derived from its susceptibility to nucleophilic aromatic substitution (SNAr). The presence of four electron-withdrawing fluorine atoms and a powerful trifluoromethyl group renders the aromatic ring highly electron-deficient and, therefore, an excellent electrophile for attack by nucleophiles.

Regioselectivity: The Directing Effect of the Trifluoromethyl Group

A critical aspect of SNAr reactions on substituted polyfluoroarenes is regioselectivity. In compounds analogous to this compound, such as octafluorotoluene, the trifluoromethyl group exerts a strong directing effect. Nucleophilic attack occurs preferentially at the carbon atom positioned para to the -CF3 group.[1] This predictable regioselectivity is a significant advantage in multi-step syntheses, as it allows for the controlled introduction of substituents and minimizes the formation of isomeric mixtures.

Experimental Protocols: Synthesis of Key Pharmaceutical Scaffolds

The following protocols are exemplary and designed to serve as a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates and scales.

Protocol 1: Synthesis of a Fluorinated Aryl Amine via SNAr with a Primary Amine

Fluorinated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors and anti-cancer agents.[3][4] This protocol details a general procedure for the reaction of this compound with a primary amine.

Workflow for the Synthesis of a Fluorinated Aryl Amine

Caption: General workflow for the synthesis of a fluorinated aryl amine.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., aniline, benzylamine) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.

-

Add the primary amine to the solution, followed by the addition of potassium carbonate.

-

Heat the reaction mixture to a temperature between 60-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into water and extract the product with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fluorinated aryl amine.

Protocol 2: Synthesis of a Fluorinated Aryl Ether via SNAr with a Phenolic Nucleophile

Aryl ethers are another important structural motif in many pharmaceutical compounds. This protocol outlines the synthesis of a fluorinated aryl ether from this compound and a phenol.

Workflow for the Synthesis of a Fluorinated Aryl Ether

Caption: General workflow for the synthesis of a fluorinated aryl ether.

Materials:

-

This compound (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Acetonitrile

-

Diethyl ether

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound, the phenol, and potassium carbonate in anhydrous acetonitrile.

-

Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated aryl ether.

Applications in Kinase Inhibitor Synthesis: A Case Study

The development of small molecule kinase inhibitors is a major focus in oncology and immunology research. The unique electronic properties of the this compound moiety can be leveraged to enhance the binding affinity and selectivity of these inhibitors. For instance, the substituted aniline synthesized in Protocol 1 can serve as a key building block for ATP-competitive kinase inhibitors, where the fluorinated ring can form favorable interactions within the ATP-binding pocket of the target kinase.

Logical Relationship in Kinase Inhibitor Synthesis

Caption: Synthetic strategy for kinase inhibitors.

Safety and Handling

This compound is a flammable liquid and vapor. It should be handled in a well-ventilated fume hood, away from heat, sparks, and open flames.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex, fluorinated molecules in pharmaceutical development. Its predictable regioselectivity in SNAr reactions, driven by the strong directing effect of the trifluoromethyl group, allows for the controlled and efficient construction of key pharmaceutical intermediates. The protocols and principles outlined in this guide are intended to empower researchers to effectively utilize this reagent in the discovery and development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Supplier China | Properties, Uses, Safety, SDS & Price [boulingchem.com]

experimental protocols for reactions involving 2,3,4,6-Tetrafluorobenzotrifluoride

An Application Guide for the Synthetic Utility of 2,3,4,6-Tetrafluorobenzotrifluoride

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern drug discovery and materials science, fluorine-containing molecules have become indispensable tools. The strategic incorporation of fluorine or fluorinated groups can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] this compound stands out as a highly versatile and valuable building block for advanced organic synthesis.[3] Its structure, featuring a benzene ring heavily substituted with four fluorine atoms and a powerful electron-withdrawing trifluoromethyl (-CF₃) group, creates a highly electron-deficient aromatic system primed for specific chemical transformations.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the reactivity of this compound and practical, field-proven protocols for its application in synthesis. We will delve into the core principles governing its reactions, provide step-by-step experimental procedures, and discuss the significance of its derivatives.

PART 1: Core Principles of Reactivity — Harnessing Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr) . Unlike typical aromatic rings which are electron-rich and react with electrophiles, the strong inductive and resonance effects of the fluorine and trifluoromethyl substituents render the benzotrifluoride ring highly electrophilic and thus susceptible to attack by nucleophiles.[4]

The Mechanism and Regioselectivity